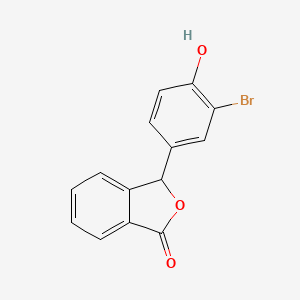
3,4-Diethoxy-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethoxy-5-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O4 . It is a derivative of benzaldehyde, where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions and a methoxy group at the 5 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-5-methoxybenzaldehyde typically involves the ethylation of 3,4-dihydroxy-5-methoxybenzaldehyde. The reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diethoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,4-Diethoxy-5-methoxybenzoic acid.
Reduction: 3,4-Diethoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Diethoxy-5-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development .
Industry: The compound is used in the synthesis of dyes, fragrances, and other specialty chemicals. Its unique structural features allow for the creation of products with specific desired properties .
Mecanismo De Acción
The mechanism of action of 3,4-Diethoxy-5-methoxybenzaldehyde and its derivatives depends on the specific application. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic outcomes .
Comparación Con Compuestos Similares
3,4-Dihydroxy-5-methoxybenzaldehyde: This compound has hydroxyl groups instead of ethoxy groups and is a precursor in the synthesis of 3,4-Diethoxy-5-methoxybenzaldehyde.
3,4-Dimethoxybenzaldehyde: Lacks the ethoxy groups and has only methoxy groups on the benzene ring.
3,5-Dimethoxybenzaldehyde: Similar structure but with methoxy groups at different positions.
Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propiedades
Número CAS |
90132-21-1 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
3,4-diethoxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-4-15-11-7-9(8-13)6-10(14-3)12(11)16-5-2/h6-8H,4-5H2,1-3H3 |
Clave InChI |
HUHOZJIQNQMIQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
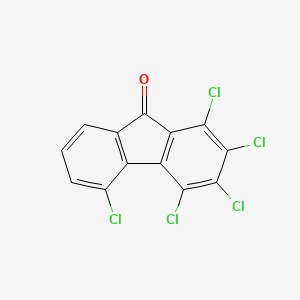

![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
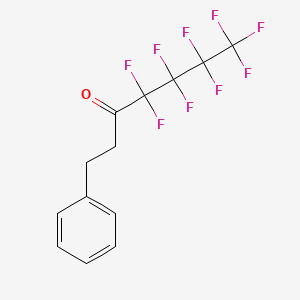
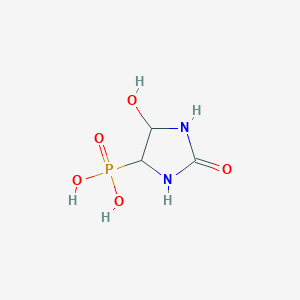
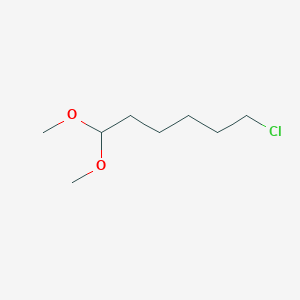
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)

![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
